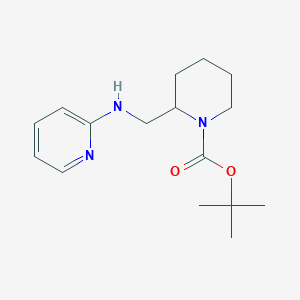tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate
CAS No.: 887588-19-4
Cat. No.: VC8308669
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887588-19-4 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | tert-butyl 2-[(pyridin-2-ylamino)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-7-5-8-13(19)12-18-14-9-4-6-10-17-14/h4,6,9-10,13H,5,7-8,11-12H2,1-3H3,(H,17,18) |
| Standard InChI Key | RZURKQRKOAQWKR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=N2 |
Introduction
Tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate is a synthetic organic compound categorized as a piperidine derivative. Piperidine scaffolds are widely used in medicinal chemistry due to their versatility and ability to interact with biological targets. This compound is primarily studied for its potential applications in drug discovery and chemical synthesis.
Synthesis Pathway
The synthesis of tert-butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate typically involves:
-
Starting Materials:
-
Piperidine derivatives
-
Pyridin-2-amine
-
Tert-butyl chloroformate (BOC reagent)
-
-
Reaction Steps:
-
The reaction begins with the alkylation of piperidine using pyridin-2-amine under basic conditions.
-
The resulting intermediate undergoes protection with tert-butyl chloroformate to yield the final compound.
-
-
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Catalyst: Base such as triethylamine
-
Temperature: Typically at room temperature or slightly elevated conditions.
-
Applications in Medicinal Chemistry
Tert-butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate is an important intermediate in drug development due to its structural features:
-
Pharmacological Relevance:
-
The piperidine moiety is a common pharmacophore in drugs targeting central nervous system (CNS) disorders, such as antipsychotics and antidepressants.
-
The pyridin-2-amino group enhances the molecule's ability to form hydrogen bonds, improving binding affinity to biological targets.
-
-
Use in Synthesis:
-
The BOC-protected nitrogen allows selective deprotection under acidic conditions, enabling further functionalization of the molecule.
-
It serves as a precursor for synthesizing bioactive compounds, including kinase inhibitors and receptor modulators.
-
Biological Activity and Research Findings
While specific biological data on this compound is limited, its structural analogs have been studied for various activities:
-
Enzyme Inhibition:
-
Similar compounds have shown inhibitory effects on enzymes like kinases and proteases, which are critical in cancer and inflammatory diseases.
-
-
Antiviral Potential:
-
Safety Profile:
Analytical Data
To confirm the identity and purity of tert-butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate, standard analytical techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Peaks corresponding to tert-butyl and pyridin groups |
| Mass Spectrometry (MS) | Molecular weight confirmation | m/z value consistent with molecular formula |
| Infrared Spectroscopy (IR) | Functional group analysis | Absorption bands for C=O and N-H groups |
Limitations and Future Directions
Despite its potential, challenges remain:
-
Limited Biological Data:
-
Comprehensive studies on its pharmacokinetics and pharmacodynamics are required.
-
-
Synthetic Challenges:
-
Optimization of reaction conditions for scalable production is necessary.
-
-
Future Research Areas:
-
Investigating its role in combinatorial libraries for high-throughput screening.
-
Exploring its derivatives for enhanced activity against specific biological targets.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume